4-Bromo-1-methyl-1H-indole-3-carbaldehyde chemical structure and properties
4-Bromo-1-methyl-1H-indole-3-carbaldehyde chemical structure and properties
[1][2][3]
Executive Summary
This technical guide profiles 4-Bromo-1-methyl-1H-indole-3-carbaldehyde (CAS: 338760-45-5), a specialized heterocyclic scaffold critical to modern medicinal chemistry.[1][2] Unlike its 5-, 6-, or 7-substituted isomers, the 4-bromo derivative offers unique steric and electronic properties due to the peri-interaction between the C4-halogen and the C3-formyl group.[1] This proximity creates a "privileged" molecular handle, enabling the construction of tricyclic systems (e.g., azepinoindoles) and conformationally restricted kinase inhibitors. This guide details its physicochemical identity, validated synthesis via the Vilsmeier-Haack reaction, and orthogonal functionalization strategies.
Chemical Identity & Physicochemical Profile[2][3][5][6][7][8][9][10][11]
| Parameter | Specification |
| Chemical Name | 4-Bromo-1-methyl-1H-indole-3-carbaldehyde |
| CAS Registry Number | 338760-45-5 |
| Parent Scaffold CAS | 98600-34-1 (Non-methylated analog) |
| Molecular Formula | C₁₀H₈BrNO |
| Molecular Weight | 238.08 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 132–136 °C (Derivative dependent; typically lower than NH-parent) |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; Insoluble in water |
| Key NMR Signals (¹H) | δ ~10.2 ppm (s, 1H, CHO); δ ~4.1 ppm (s, 3H, N-CH₃); C4-H doublet (distinct downfield shift) |
Structural Significance
The 4-position bromine is sterically crowded.[1] It exerts a significant "buttressing effect" on the C3-aldehyde, forcing the carbonyl oxygen to adopt specific torsional angles relative to the indole plane. This pre-organization is valuable in drug design for locking bioactive conformations.
Synthetic Strategy: The Vilsmeier-Haack Protocol[1][15]
The most robust route to 4-Bromo-1-methyl-1H-indole-3-carbaldehyde avoids the complications of N-alkylation on an aldehyde-containing substrate.[1] Instead, it utilizes 4-bromo-1-methylindole (CAS 590417-55-3) as the nucleophile in a Vilsmeier-Haack formylation.
Critical Process Parameters (CPPs)
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Regioselectivity: The N-methyl group directs electrophilic attack to C3.[1] The C4-bromine provides steric hindrance, potentially slowing the reaction compared to non-halogenated indoles, requiring controlled heating.
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Moisture Control: POCl₃ is highly sensitive to moisture; anhydrous DMF is non-negotiable to prevent violent decomposition and yield loss.
Step-by-Step Protocol
-
Reagent Preparation (In-Situ):
-
Charge a flame-dried round-bottom flask with anhydrous DMF (5.0 equiv) under Argon.
-
Cool to 0 °C using an ice/salt bath.
-
Add POCl₃ (1.2 equiv) dropwise over 20 minutes. Caution: Exothermic.[1]
-
Stir at 0 °C for 30 minutes to form the Vilsmeier Chloroiminium Salt (white precipitate may form).
-
-
Substrate Addition:
-
Dissolve 4-bromo-1-methylindole (1.0 equiv) in a minimum volume of anhydrous DMF.
-
Add the substrate solution dropwise to the Vilsmeier reagent at 0 °C.[3]
-
-
Reaction Phase:
-
Allow the mixture to warm to room temperature (25 °C).
-
Heat to 60–80 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting material (high R_f) should disappear, replaced by the polar iminium intermediate (baseline).
-
-
Hydrolysis & Workup:
-
Cool the reaction mixture to 0 °C.
-
Pour slowly into crushed ice/saturated NaOAc (aq) or NaOH (2M). Note: pH must be adjusted to >9 to ensure complete hydrolysis of the iminium salt to the aldehyde.
-
Stir vigorously for 1 hour. The product typically precipitates as a solid.
-
Filter the solid, wash with water, and recrystallize from EtOH or purify via silica gel chromatography (CH₂Cl₂/MeOH gradient).
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Mechanistic Insight
The reaction proceeds through an electrophilic aromatic substitution followed by hydrolysis.[4][5] The C4-bromo substituent creates a steric clash with the incoming iminium electrophile, making the transition state energy higher than in 5- or 6-bromo isomers.
Caption: The Vilsmeier-Haack pathway. The electrophilic Chloroiminium ion attacks the electron-rich C3 position. The resulting iminium salt is stable until aqueous base hydrolysis releases the aldehyde.
Orthogonal Reactivity & Functionalization
The value of this scaffold lies in the orthogonality of its functional groups. The C3-aldehyde is chemically distinct from the C4-bromide, allowing for sequential, chemoselective modifications.[1]
Reactivity Map
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C3-Aldehyde (Electrophilic):
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C4-Bromide (Nucleophilic Susceptibility via Catalysis):
Caption: Divergent synthesis map. The C3-formyl group allows chain extension, while the C4-bromo group enables cross-coupling, facilitating library generation.[1]
Medicinal Chemistry Applications
Kinase Inhibition (Sunitinib Analogs)
Indole-3-carbaldehydes are direct precursors to oxindole-based kinase inhibitors.[1] The 4-bromo substituent allows for the introduction of solubilizing groups or lipophilic tails that access specific hydrophobic pockets (e.g., the "gatekeeper" region) in kinases like VEGFR or CDK.
Tricyclic Core Synthesis
The proximity of C3 and C4 allows for annulation reactions. For example, reacting the C3-aldehyde with an amine followed by an intramolecular Heck reaction at C4 can generate azepino[3,4,5-cd]indoles , a scaffold found in potent serotonin (5-HT) receptor modulators.
Safety & Handling (SDS Summary)
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Hazards: Irritant (Skin/Eye/Respiratory). The C4-bromo indoles can be skin sensitizers.[1]
-
Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Aldehydes are prone to air oxidation to carboxylic acids over time.
-
Disposal: Halogenated organic waste stream.
References
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Chemical Identification: PubChem. 4-Bromo-1H-indole-3-carbaldehyde (Parent Compound Data). National Library of Medicine. Link
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Precursor Identity: Sigma-Aldrich. 4-Bromo-1-methylindole Product Sheet. Link
-
Synthetic Methodology: Organic Syntheses. Vilsmeier-Haack Formylation of Indoles. Link
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Scaffold Application: Indole Derivatives as Kinase Inhibitors. National Institutes of Health (PMC). Link
-
Commercial Availability: BLD Pharm. 4-Bromo-1-methyl-1H-indole-3-carbaldehyde (CAS 338760-45-5).[1][6][2][7] Link
Sources
- 1. 98600-34-1|4-Bromoindole-3-carboxyaldehyde|BLD Pharm [bldpharm.com]
- 2. 98600-35-2|1-Acetyl-4-bromo-1H-indole-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 3. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. 4-Bromoindole-3-carboxaldehyde | CAS#:98600-34-1 | Chemsrc [chemsrc.com]
- 7. ocheminc.com [ocheminc.com]
